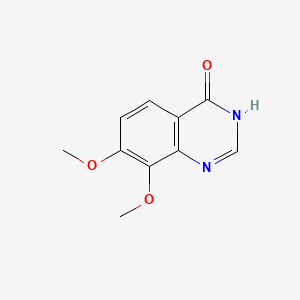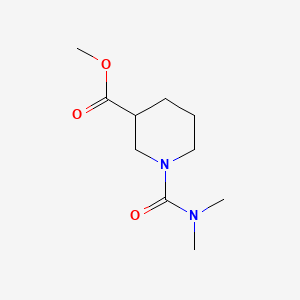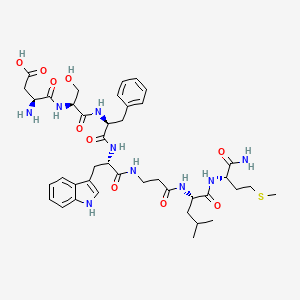
Acide (1-(2,6-dichlorophényl)-1H-pyrazol-4-yl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative characterized by the presence of a pyrazole ring substituted with a dichlorophenyl group
Applications De Recherche Scientifique
Couplages croisés catalysés au palladium
Ce composé est utilisé comme réactif dans les couplages croisés catalysés au palladium de type Stille . La réaction de Stille est un outil puissant pour former des liaisons carbone-carbone, et ce composé peut être utilisé pour introduire un groupe 2,6-dichlorophényle dans une variété de substrats.
Couplages croisés de Suzuki-Miyaura
Il est également utilisé dans les couplages croisés de Suzuki-Miyaura . La réaction de Suzuki-Miyaura est un type de réaction de couplage croisé catalysée au palladium, utilisée pour synthétiser des composés biaryliques, une classe importante de composés en chimie médicinale .
Préparation de produits pharmaceutiques
Ce composé est utilisé dans la préparation de blocs de construction courants pour les produits pharmaceutiques . Le groupe 2,6-dichlorophényle est un motif courant dans de nombreux composés pharmaceutiques, et ce réactif permet son introduction facile.
Préparation de produits agrochimiques
De même, il est utilisé dans la préparation de blocs de construction courants pour les produits agrochimiques . De nombreux pesticides et herbicides contiennent un groupe 2,6-dichlorophényle, et ce réactif est un outil utile dans leur synthèse.
Réactions catalysées au palladium
En plus des réactions spécifiques mentionnées ci-dessus, ce composé est généralement utile dans une variété de réactions catalysées au palladium . La fonctionnalité acide boronique lui permet d'agir comme un nucléophile dans ces réactions.
Mécanisme D'action
Pyrazoles
This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities. They are found in various drugs, including celecoxib and antipyrine .
Boronic Acids
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (forming a B(OH)2 group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, which can be useful in drug delivery .
Dichlorophenyl Groups
The presence of dichlorophenyl groups in a molecule can significantly affect its lipophilicity and thus its pharmacokinetic properties. These groups are found in various pharmaceuticals and may contribute to their biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 2,6-dichlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to borylation using a boronic acid reagent under palladium-catalyzed conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in cross-coupling reactions to form carbon-carbon bonds.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases.
- Evaluated for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of advanced materials, including polymers and nanomaterials.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
Comparaison Avec Des Composés Similaires
- (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)methanol
- (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)amine
- (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)ketone
Comparison:
- (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties.
- (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)methanol and (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)amine lack the boronic acid functionality, resulting in different chemical and biological activities.
- (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)ketone has a ketone group instead of a boronic acid, leading to variations in reactivity and potential applications.
Propriétés
IUPAC Name |
[1-(2,6-dichlorophenyl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BCl2N2O2/c11-7-2-1-3-8(12)9(7)14-5-6(4-13-14)10(15)16/h1-5,15-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINBYBFLMMGXBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2=C(C=CC=C2Cl)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BCl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681587 |
Source


|
| Record name | [1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-45-5 |
Source


|
| Record name | [1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














